

Dapdiamide A: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *dapdiamide A*

Cat. No.: *B15566703*

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This technical guide provides an in-depth overview of **Dapdiamide A**, a member of the dapdiamide family of antibiotics. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biosynthesis, and mechanism of action of this promising antibacterial agent.

Core Data Presentation

This section summarizes the key chemical identifiers for **Dapdiamide A**, providing a clear and concise reference for researchers.

Identifier	Value	Citation
IUPAC Name	(2S)-2-[[[(2S)-2-amino-3-[(E)-4-amino-4-oxobut-2-enoyl]amino]propanoyl]amino]-3-methylbutanoic acid	[1]
CAS Number	1196054-26-8	[1]
PubChem CID	45380223	[1]
InChI	InChI=1S/C12H20N4O5/c1-6(2)10(12(20)21)16-11(19)7(13)5-15-9(18)4-3-8(14)17/h3-4,6-7,10H,5,13H2,1-2H3,(H2,14,17)(H,15,18)(H,16,19)(H,20,21)/b4-3+/t7-,10-/m0/s1	[1]
InChIKey	JAGLEOBXISHNNM-BRUQVKLWSA-N	[1]
SMILES	CC(C)--INVALID-LINK--NC(=O)--INVALID-LINK--N	[1]

Experimental Protocols

Isolation and Identification of Dapdiamide A from *Pantoea agglomerans*

The isolation of **Dapdiamide A** and other members of the dapdiamide family was achieved through a bioassay-guided fractionation approach from a genomic DNA library of *Pantoea agglomerans* strain CU0119.[1][2][3]

1. Cosmid Library Construction and Screening:

- A genomic DNA library of *P. agglomerans* CU0119 was constructed using a cosmid cloning kit.[1]

- The resulting cosmid clones were screened for antibiotic activity against the plant pathogen *Erwinia amylovora*.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- An active cosmid clone, designated 119C1, was identified, isolated, and retransformed into *E. coli* to confirm its antibiotic activity.[\[1\]](#)

2. Identification of the Biosynthetic Gene Cluster:

- A subclone of the active cosmid was subjected to transposon mutagenesis to identify the genes responsible for dapdiamide biosynthesis.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- This led to the identification of a cluster of nine open reading frames (ORFs) responsible for the production of the dapdiamide family of antibiotics.[\[1\]](#)

3. Bioassay-Guided Fractionation:

- The *E. coli* subclone containing the identified gene cluster was cultured, and the culture supernatant was fractionated.
- The fractions were tested for antibiotic activity against *E. amylovora* to guide the purification process.
- Analysis of the active fractions using ¹H NMR spectroscopy revealed the presence of several structurally related compounds, including **Dapdiamide A**.[\[1\]](#)

4. Structure Elucidation:

- The structures of the isolated dapdiamide compounds, including **Dapdiamide A**, were determined using 2D-NMR experiments and mass spectrometry.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- The absolute configuration of **Dapdiamide A** was confirmed through chemical synthesis and comparison of spectroscopic data (¹H and 2D NMR) and specific rotation with the isolated natural product.[\[1\]](#)

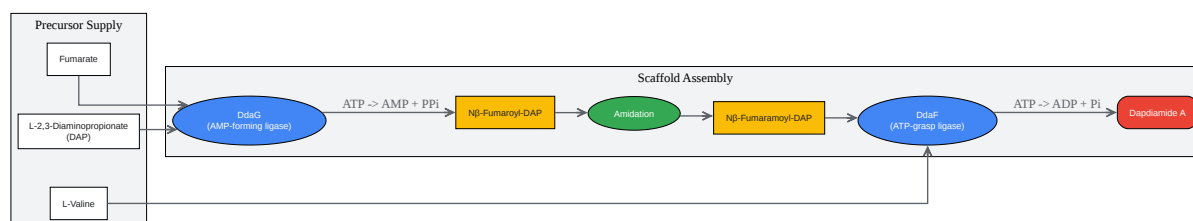
Signaling Pathways and Mechanisms of Action

Dapdiamide A exerts its antibacterial effect by targeting and inhibiting glucosamine-6-phosphate synthase (GlmS), a key enzyme in the bacterial cell wall biosynthesis pathway.[\[4\]](#)[\[5\]](#)

[6]

Biosynthesis of Dapdiamide A

The biosynthesis of **Dapdiamide A** involves a unique pathway that utilizes two unconventional ATP-dependent amide ligases, DdaG and DdaF.[4]



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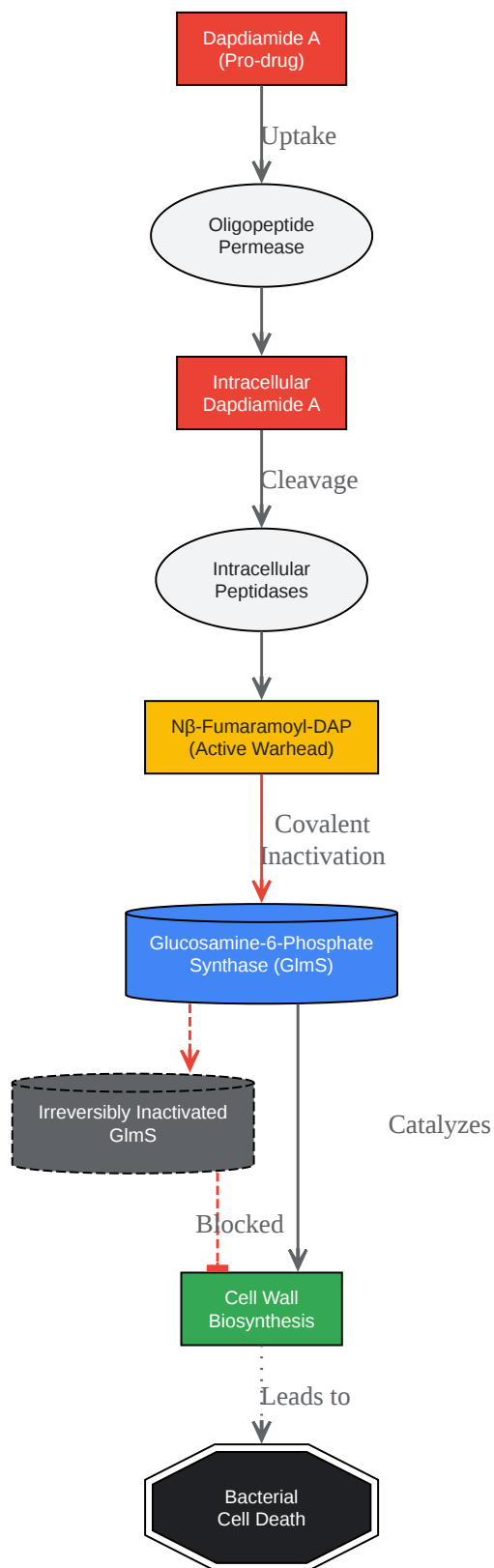
Biosynthesis of **Dapdiamide A**.

The biosynthesis begins with the DdaG-catalyzed ligation of fumarate and L-2,3-diaminopropionate (DAP) to form Nβ-fumaroyl-DAP.[4] This reaction proceeds through a fumaroyl-AMP intermediate.[4] Following an amidation step to produce Nβ-fumaramoyl-DAP, the second amide ligase, DdaF, catalyzes the ATP-dependent ligation of L-valine to the carboxylate of fumaramoyl-DAP, yielding **Dapdiamide A**.[4]

Inhibition of Glucosamine-6-Phosphate Synthase

Dapdiamide A is believed to act as a pro-drug.[5] It is transported into the target bacterial cell, likely via an oligopeptide permease, where it is cleaved by intracellular peptidases to release

the active warhead, N β -fumaramoyl-DAP.[4][7] This warhead then irreversibly inhibits glucosamine-6-phosphate synthase (GlmS).[4][5]



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Mechanism of GlmS Inhibition.

The fumaramoyl group of the active warhead contains a reactive α,β -unsaturated amide.[4] The catalytic cysteine residue in the glutaminase domain of GlmS performs a Michael addition to this electrophilic center, leading to the formation of a covalent bond and irreversible inactivation of the enzyme.[4][5] This blockage of GlmS disrupts the biosynthesis of UDP-N-acetylglucosamine, an essential precursor for the bacterial cell wall, ultimately leading to cell death.[4][5]

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